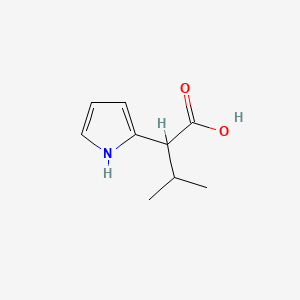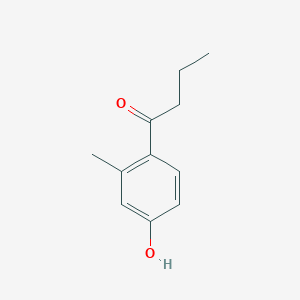
1-(4-Hydroxy-2-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of butanone, featuring a hydroxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction of the carbonyl group yields 1-(4-Hydroxy-2-methylphenyl)butan-1-ol.
Substitution: Electrophilic aromatic substitution reactions yield various substituted derivatives, such as nitro, sulfo, and halo compounds.
Scientific Research Applications
1-(4-Hydroxy-2-methylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-2-butanone: A beta-hydroxy ketone with similar structural features but lacking the phenyl ring.
4-(4-Hydroxy-3-methylphenyl)butan-2-one (Zingerone): A compound with a similar structure but differing in the position of the hydroxy and methyl groups.
Uniqueness: 1-(4-Hydroxy-2-methylphenyl)butan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
YYBLGHXMEUSNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


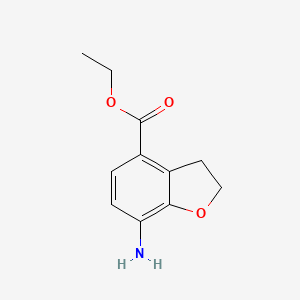
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

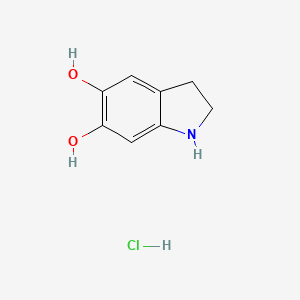
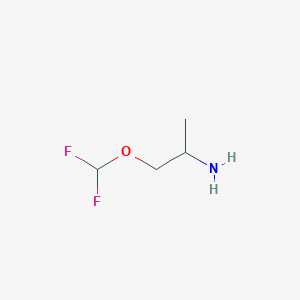
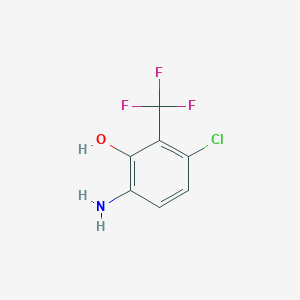
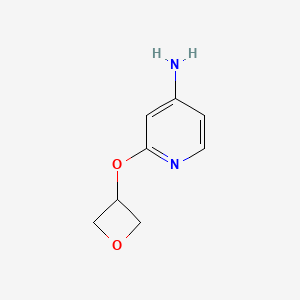
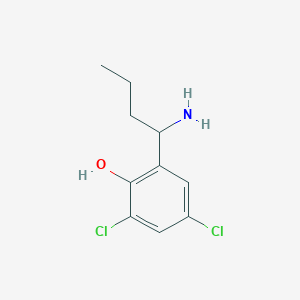
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
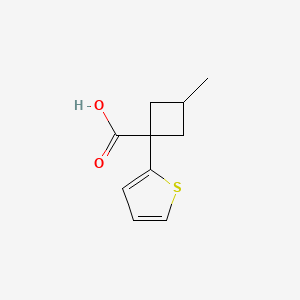
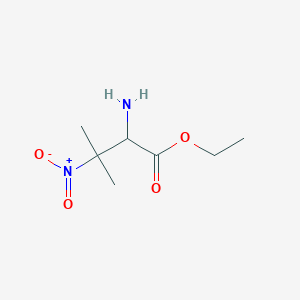
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
